molecular formula C14H22N4O2S B6458461 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane CAS No. 2549025-64-9

1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane

Cat. No.: B6458461
CAS No.: 2549025-64-9
M. Wt: 310.42 g/mol
InChI Key: SLZGZINFMRFOMO-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core substituted with a cyclopropanesulfonyl group and a 5,6-dimethylpyrimidin-4-yl moiety. Its structural uniqueness lies in the combination of a sulfonamide-linked cyclopropane and a dimethylated pyrimidine ring, which may confer distinct electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-11-12(2)15-10-16-14(11)17-6-3-7-18(9-8-17)21(19,20)13-4-5-13/h10,13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZGZINFMRFOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCCN(CC2)S(=O)(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group can be introduced via sulfonylation reactions using cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethylpyrimidinyl Group: The dimethylpyrimidinyl group can be attached through a nucleophilic substitution reaction using a suitable pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl group or the diazepane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane with key analogs, focusing on structural modifications, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
Target Compound : 1-(Cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane - Cyclopropanesulfonyl group
- 5,6-Dimethylpyrimidin-4-yl
C₁₄H₂₁N₄O₂S (estimated) Hypothesized enhanced metabolic stability due to sulfonyl group; potential CNS activity via serotonin receptors (inferred from analogs) N/A
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane - 3-Chlorophenylpyrazole
- Unsubstituted diazepane
C₁₄H₁₆ClN₃ High selectivity for 5-HT₇R (Ki < 10 nM); minimal off-target binding to other 5-HT receptors
1-(2-Chloro-6-Methylpyrimidin-4-yl)-[1,4]diazepane - 2-Chloro-6-methylpyrimidine
- Unsubstituted diazepane
C₁₀H₁₅ClN₄ Reduced steric bulk compared to target compound; molecular weight = 238.7 g/mol
1-(6-Chloro-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane hydrochloride - 6-Chloro-2-methylthio-pyrimidine
- Hydrochloride salt
C₁₀H₁₅ClN₄S·HCl Increased solubility due to hydrochloride salt; methylthio group may enhance lipophilicity
1-[5-Ethyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-1,4-diazepane - 4-Methoxyphenyl
- Ethyl/methylpyrimidine
C₂₀H₂₇N₃O Bulky 4-methoxyphenyl group likely reduces CNS penetration; molecular weight = 325.4 g/mol

Key Observations:

Substituent Effects on Bioactivity: The 3-chlorophenylpyrazole analog demonstrates high 5-HT₇R selectivity, suggesting that electron-withdrawing groups (e.g., Cl) on aromatic rings enhance receptor affinity. In contrast, the target compound’s cyclopropanesulfonyl group may improve metabolic stability over simple halogenated analogs.

Steric and Pharmacokinetic Considerations :

  • The 5,6-dimethylpyrimidine in the target compound introduces steric hindrance, which may limit off-target interactions compared to smaller substituents (e.g., Cl in ).
  • The 4-methoxyphenyl analog highlights how bulky substituents can reduce CNS bioavailability, whereas the target compound’s compact cyclopropane ring may favor blood-brain barrier penetration.

Salt Forms and Solubility :

  • The hydrochloride salt in improves aqueous solubility, a feature absent in the target compound. This suggests that formulation adjustments (e.g., salt formation) could enhance the target’s developability.

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